![molecular formula C9H13N3Na2O11P2 B13387695 [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate
Overview
Description
[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate (hereafter referred to by its systematic name) is a phosphorylated nucleoside derivative with critical roles in biochemical pathways. Structurally, it consists of a cytosine base (4-amino-2-keto-pyrimidine) linked via a β-N-glycosidic bond to a ribose sugar moiety (3,4-dihydroxy-tetrahydrofuran) that is further modified with a triphosphate group. The compound is identified as cytidine-5′-triphosphate (CTP) in , where it is described as a high-energy molecule involved in RNA synthesis, lipid metabolism, and enzymatic cofactor functions . Its molecular formula corresponds to C₉H₁₆N₃O₁₄P₃, with a molecular weight of 507.18 g/mol. The triphosphate group confers high solubility in aqueous media (≥50 mg/mL in water) and reactivity in phosphorylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium cytidine 5’-diphosphate can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase. The reaction typically involves the use of adenosine triphosphate as a phosphoryl donor and occurs under mild conditions with a pH range of 7.0 to 8.0 .
Industrial Production Methods: Industrial production of disodium cytidine 5’-diphosphate often involves microbial fermentation using genetically engineered strains of yeast or bacteria. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Disodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate.
Hydrolysis: It can be hydrolyzed to produce cytidine monophosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions to form cytidine diphosphate derivatives.
Common Reagents and Conditions:
Phosphorylation: Adenosine triphosphate and kinase enzymes.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
- Cytidine triphosphate
- Cytidine monophosphate
- Cytidine diphosphate derivatives
Scientific Research Applications
Disodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
- Chemistry: Used as a substrate in enzymatic assays to study nucleotide metabolism.
- Biology: Plays a role in the synthesis of nucleic acids and phospholipids, essential for cell membrane integrity and function.
- Medicine: Investigated for its potential neuroprotective effects and its role in cognitive enhancement and stroke recovery .
- Industry: Utilized in the production of nucleotides and nucleotide analogs for pharmaceutical applications .
Mechanism of Action
Disodium cytidine 5’-diphosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of cytidine triphosphate, which is essential for RNA and DNA synthesis. It also plays a role in the formation of phosphatidylcholine, a key component of cell membranes. The compound interacts with enzymes such as uridylate kinase and cytidylate kinase, facilitating the transfer of phosphoryl groups and the synthesis of nucleotides .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: phosphorylated nucleosides , fluorinated/alkylated derivatives , and heterocyclic base-modified analogs . Key comparisons are outlined below:
Phosphorylated Nucleosides
CTP and ATP share identical molecular weights due to their triphosphate backbones but differ in base specificity and metabolic roles. CDP lacks the terminal phosphate, reducing its energy-transfer capacity but enhancing its specificity in lipid metabolism .
Fluorinated/Alkylated Derivatives
describes compounds 16 and 17 , which incorporate heptadecafluoroundecanamide chains and triazole linkers into nucleoside analogs. These modifications drastically alter physicochemical properties:
The fluorinated chains in Compounds 16 and 17 enhance membrane permeability and enable applications in targeted therapies, contrasting with CTP’s natural metabolic roles .
Heterocyclic Base-Modified Analogs
and describe pyrimidinone and pyridin-2-one derivatives (e.g., 4i, 4j, pyridin-2-one(1) ). These compounds replace cytosine with coumarin or substituted pyridine moieties:
These modifications shift functionality from metabolic participation to therapeutic applications, such as enzyme inhibition or antimicrobial action .
Stability and Reactivity
Compound 9 in features a tert-butyldimethylsilyl (TBDMS) protecting group and a terpene-derived thioether, enhancing stability against nucleases compared to CTP:
Biological Activity
The compound [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate is a complex molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₃N₃O₅P
- Molecular Weight : 243.22 g/mol
Its structure features a pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Anticancer Activity :
- Enzyme Inhibition :
- Antibacterial and Antifungal Properties :
Case Study 1: Anticancer Activity
A series of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines were synthesized and tested for their growth inhibitory effects on L1210 leukemia cells. The results indicated that several analogs exhibited IC50 values in the low micromolar range, suggesting promising anticancer properties .
Case Study 2: Enzyme Inhibition
Research focused on the synthesis of acyl/aryl thiourea derivatives showed that these compounds could effectively inhibit calf intestinal alkaline phosphatase (CIAP). The most potent derivative demonstrated an IC50 value significantly lower than that of standard monopotassium phosphate, indicating strong enzyme inhibition potential .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic: What are the key synthetic challenges in preparing this compound, and how can multi-step strategies address them?
Answer:
The synthesis involves challenges such as stereochemical control, phosphorylation efficiency, and protecting group compatibility. For example, the tetrahydrofuran backbone requires precise stereochemical alignment, often achieved via chiral catalysts or enzymatic methods . Phosphorylation steps (e.g., introducing the phosphate groups) demand anhydrous conditions and coupling agents like carbodiimides to minimize hydrolysis . Protecting groups (e.g., tert-butyldimethylsilyl or acetyl) are critical to shield hydroxyl and amino functionalities during intermediate steps . Purification often requires reverse-phase HPLC or ion-exchange chromatography to isolate the target compound from byproducts .
Q. Basic: Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry and substitution patterns. Phosphorus-31 NMR identifies phosphate linkage integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for phosphorylated intermediates .
- HPLC: Ion-pair chromatography with UV detection at 260 nm (for pyrimidine absorption) ensures purity (>95%) and resolves degradation products .
- X-ray Crystallography: Used sparingly due to compound instability but provides definitive stereochemical proof .
Q. Advanced: How can phosphorylation efficiency be optimized while avoiding side reactions?
Answer:
- Reagent Selection: Use phosphoramidites or H-phosphonate intermediates under inert atmospheres to prevent oxidation .
- Solvent Optimization: Anhydrous acetonitrile or DMF minimizes hydrolysis. Catalytic amounts of 1H-tetrazole or imidazole enhance coupling .
- Kinetic Monitoring: Real-time 31P NMR tracks reaction progress and identifies intermediates like pyrophosphate byproducts .
- Post-Reaction Quenching: Rapid desalting via size-exclusion chromatography removes unreacted reagents .
Q. Advanced: How do researchers address instability during storage, particularly for phosphorylated derivatives?
Answer:
- Lyophilization: Freeze-drying in ammonium bicarbonate buffer (pH 7–8) preserves phosphate integrity .
- Cryopreservation: Store at -80°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Stabilizers: Additives like trehalose (5% w/v) reduce hydrolysis in aqueous solutions .
Q. Basic: What is the compound’s role in nucleotide analog research, and how does its structure influence biological activity?
Answer:
The compound mimics natural nucleotides, enabling studies on DNA/RNA polymerase inhibition or antiviral mechanisms. The 4-amino-2-keto-pyrimidine moiety base-pairs selectively with adenine analogs, while the phosphate backbone enhances cellular uptake via nucleoside transporters . Modifications at the 5-position (e.g., bromo or methoxy groups) alter binding affinity to viral enzymes .
Q. Advanced: What methodologies are used to analyze its interactions with biological targets (e.g., viral polymerases)?
Answer:
- Surface Plasmon Resonance (SPR): Measures binding kinetics to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, Kd) of enzyme-ligand interactions .
- Crystallography: Co-crystallization with viral polymerases identifies binding pockets and guides structure-activity relationship (SAR) studies .
Q. Advanced: How can computational modeling predict reactivity and guide synthetic optimization?
Answer:
- Density Functional Theory (DFT): Models transition states for phosphorylation or hydrolysis, predicting regioselectivity .
- Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction conditions (e.g., solvent polarity) .
- Docking Simulations: Prioritizes derivatives with higher binding scores against target enzymes, reducing experimental screening .
Properties
IUPAC Name |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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